REACTION_CXSMILES
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Br[CH2:2][C:3](=O)[C:4]([OH:6])=[O:5].[Br:8][C:9]1[CH:20]=[CH:19][C:12]2[C:13](=[NH:18])[NH:14][CH2:15][CH2:16][O:17][C:11]=2[CH:10]=1>>[Br:8][C:9]1[CH:20]=[CH:19][C:12]2[C:13]3[N:14]([CH:2]=[C:3]([C:4]([OH:6])=[O:5])[N:18]=3)[CH2:15][CH2:16][O:17][C:11]=2[CH:10]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
BrCC(C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC1=CC2=C(C(NCCO2)=N)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C=3N(CCO2)C=C(N3)C(=O)O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |